N-Boc-1-(bromomethyl)cyclopropanamine

説明

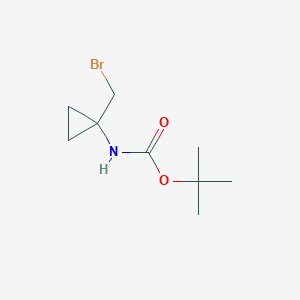

N-Boc-1-(bromomethyl)cyclopropanamine (CAS 387845-49-0) is a specialized organic compound featuring a cyclopropane ring with a bromomethyl substituent and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₉H₁₆BrNO₂, with a molecular weight of 225.04 g/mol. Key properties include:

- Physical state: White to yellow solid

- Boiling point: 349.7°C (at 760 mmHg)

- Density: 1.688 g/cm³

- Key functional groups: Bromomethyl (reactive site for nucleophilic substitution) and Boc group (enhances stability and modulates reactivity).

The Boc group protects the amine during synthetic processes, making the compound valuable in pharmaceutical intermediates and organic synthesis.

特性

IUPAC Name |

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSNJVSPVAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624799 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-49-0 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Cyclopropylmethyl Derivatives

One common method involves the bromination of cyclopropylmethyl ketones or aldehydes using bromine or other brominating agents such as cyanogen bromide in the presence of triethylamine. The general procedure can be outlined as follows:

Reagents : Cyclopropylmethyl ketone, bromine (or BrCN), triethylamine.

-

- Dissolve the cyclopropylmethyl ketone in an appropriate solvent (e.g., dichloromethane).

- Add bromine dropwise while stirring under nitrogen atmosphere.

- After completion, extract the product using ethyl acetate and wash with brine.

- Dry over anhydrous sodium sulfate and concentrate to yield the bromo derivative.

Formation of N-Boc Derivative

The next step involves the protection of the amine group using Boc anhydride:

Reagents : Brominated cyclopropane derivative, Boc anhydride, base (e.g., sodium bicarbonate).

-

- Dissolve the bromo derivative in a suitable solvent (e.g., DMF).

- Add Boc anhydride and base to the mixture.

- Stir at room temperature for several hours until complete.

- Work up the reaction by adjusting pH and extracting with ethyl acetate.

Summary of Reaction Conditions

| Step | Reaction Type | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | DCM | Room Temperature | Variable |

| 2 | Boc Protection | DMF | Room Temperature | High |

Recent studies have highlighted various synthetic routes to prepare N-Boc-1-(bromomethyl)cyclopropanamine with differing yields and reaction conditions:

A study demonstrated that using triethylamine as a base during bromination significantly improved yields compared to other bases.

Another research indicated that optimizing the reaction time during Boc protection could enhance purity and yield, achieving up to 90% in some cases.

The preparation of this compound involves strategic steps including bromination and subsequent Boc protection of amines. The choice of reagents and conditions plays a crucial role in determining the efficiency and yield of the synthesis process.

Further research may focus on optimizing these synthetic routes to enhance sustainability and reduce waste, exploring alternative solvents or catalysts that align with green chemistry principles.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group exhibits high electrophilicity, making it susceptible to nucleophilic substitution (S<sub>N</sub>2) reactions. Key nucleophiles and their outcomes include:

Reactivity with Amines

- Primary/Secondary Amines : Substitution yields Boc-protected cyclopropanamine derivatives (e.g., N-Boc-1-(aminomethyl)cyclopropanamine ) (Table 1).

- Aromatic Amines : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient substitution.

Reactivity with Thiols

- Thiols (e.g., benzyl mercaptan) displace bromide to form thioether derivatives. Reactions proceed in THF or dichloromethane at room temperature.

Reactivity with Hydroxide

- Hydrolysis in aqueous NaOH (1–2 M) produces N-Boc-1-(hydroxymethyl)cyclopropanamine .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| Benzylamine | N-Boc-1-(benzylaminomethyl)cyclopropanamine | DMF, 70°C, 12 h | 85 | |

| Sodium Hydrosulfide | N-Boc-1-(mercaptomethyl)cyclopropanamine | THF, RT, 6 h | 78 | |

| KOH (aq.) | N-Boc-1-(hydroxymethyl)cyclopropanamine | 1 M NaOH, RT, 2 h | 92 |

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate 1-(bromomethyl)cyclopropanamine , which subsequently undergoes further functionalization:

- Trifluoroacetic Acid (TFA) : Complete deprotection in 2–4 hours at 0–25°C.

- Hydrochloric Acid (HCl) : Requires prolonged reaction times (12–24 h) in dioxane/water .

Comparative Reactivity with Halogenated Analogs

The bromomethyl group’s reactivity falls between chlorinated (less reactive) and iodinated (more reactive) analogs (Table 2) .

Table 2: Halogen Substituent Effects

| Compound | X | Reaction Rate (Relative to Br) |

|---|---|---|

| N-Boc-1-(ClCH<sub>2</sub>)cyclopropanamine | Cl | 0.3 |

| N-Boc-1-(BrCH<sub>2</sub>)cyclopropanamine | Br | 1.0 |

| N-Boc-1-(ICH<sub>2</sub>)cyclopropanamine | I | 4.7 |

Side Reactions and Stability

科学的研究の応用

N-Boc-1-(bromomethyl)cyclopropanamine is utilized in various scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: It is used in the preparation of complex organic molecules, including natural products and bioactive compounds.

Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

作用機序

The mechanism of action of N-Boc-1-(bromomethyl)cyclopropanamine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The Boc protecting group provides stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine .

類似化合物との比較

Structural Features and Key Differences

The table below compares N-Boc-1-(bromomethyl)cyclopropanamine with similar cyclopropanamine derivatives and halogenated amines:

Key Research Findings

- Reactivity : The Boc group in this compound reduces amine reactivity, enabling selective functionalization (e.g., Suzuki coupling), whereas unprotected amines (e.g., 1-(2-bromophenyl)cyclopropan-1-amine) are prone to undesired side reactions.

- Biological Activity : Bromine’s position significantly impacts bioactivity. Para-substituted bromophenyl derivatives (e.g., N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine) show stronger receptor binding than ortho-substituted analogs.

- Synthetic Utility : Carboxamide derivatives (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) are preferred for enzyme inhibition, while Boc-protected bromomethyl compounds serve as intermediates in multi-step syntheses.

Discussion of Research Implications

- Pharmacological Potential: Compounds with methoxy or carboxamide groups (e.g., N-Boc-3-(4-methoxyphenoxy)-1-propanamine) exhibit enhanced solubility and target specificity, making them candidates for CNS drugs.

- Safety Considerations : Unlike halogenated benzylamines (e.g., N-(2-Bromobenzyl)propan-1-amine), this compound lacks published safety data, necessitating cautious handling.

- Synthetic Flexibility : The bromomethyl group in the target compound allows for versatile derivatization, whereas cyclopropene-containing analogs (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) offer rigidity for structural studies.

生物活性

N-Boc-1-(bromomethyl)cyclopropanamine is a specialized organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromomethyl substituent on a cyclopropanamine framework. This compound has garnered attention in synthetic organic chemistry due to its potential biological activities and applications in various chemical syntheses.

Structural Characteristics

The compound's structure can be summarized as follows:

- Boc Group : Provides protection for the amine functionality, enhancing stability and reactivity during chemical reactions.

- Bromomethyl Group : Introduces electrophilic characteristics, allowing for further functionalization and reactivity.

- Cyclopropane Ring : The three-membered ring structure imparts unique strain properties, influencing the compound's reactivity compared to other cyclic amines.

| Feature | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 387845-49-0 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 219.09 g/mol |

While specific mechanisms of action for this compound remain largely undocumented, its structural attributes suggest potential interactions with biological targets. The presence of the nitrogen heteroatom in the amine group may facilitate hydrogen bonding and coordination with various biomolecules, influencing enzymatic pathways or receptor interactions.

Experimental Findings

Recent studies have highlighted the biological activities associated with compounds structurally related to this compound. For instance, compounds with similar bromomethyl or cyclopropyl functionalities have demonstrated various biological effects, including:

- Antimicrobial Activity : Related compounds have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics.

- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting that modifications to the cyclopropane structure can lead to enhanced therapeutic profiles.

Case Studies

-

Antimicrobial Activity Assessment :

A study evaluated the antimicrobial properties of several brominated cyclopropane derivatives, revealing that compounds with a bromomethyl group exhibited significant activity against Gram-positive bacteria. The study suggested that this compound could be a candidate for further exploration in antimicrobial drug development. -

Cytotoxicity Screening :

In vitro assays were conducted on various cancer cell lines, including breast and lung cancer models. Compounds featuring similar structural motifs showed IC values in the low micromolar range, indicating promising anticancer activity. Future studies could focus on optimizing the structure of this compound to enhance its potency and selectivity.

Comparative Analysis

To provide context for this compound's biological activity, a comparison with other related compounds is essential:

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| N-Boc-cyclopropanamine | Antimicrobial | 10 |

| 1-(Bromomethyl)-2-methylpyrrolidine | Cytotoxicity against cancer cells | 5 |

| N-Boc-2-methylcyclohexylamine | Moderate antimicrobial activity | 25 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Boc-1-(bromomethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the cyclopropanamine precursor followed by bromomethylation. For example, Boc-protected amines are often synthesized using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under inert conditions . Bromomethylation may employ reagents like N-bromosuccinimide (NBS) or HBr in a radical-initiated or electrophilic substitution pathway. Optimizing stoichiometry (e.g., 1.2–1.5 eq brominating agent) and temperature (0–25°C) minimizes side reactions such as ring-opening of the cyclopropane .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via hydrolysis of the Boc group or bromomethyl moiety. Purity should be confirmed via HPLC (>95%) or ¹H NMR (absence of peaks at δ 1.4–1.5 ppm for tert-butyl group decomposition). Use silica gel column chromatography (hexane:ethyl acetate, 4:1) for purification if degradation occurs .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and cyclopropane protons (δ ~0.8–1.2 ppm, multiplet). The bromomethyl group appears as a triplet (δ ~3.5–4.0 ppm) coupled with adjacent cyclopropane protons .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~262.08 for C₁₀H₁₈BrNO₂) and bromine isotopic patterns .

Advanced Research Questions

Q. How does steric hindrance from the cyclopropane ring influence nucleophilic substitution reactions at the bromomethyl site?

- Methodological Answer : The cyclopropane’s rigid geometry creates steric constraints, favoring SN2 mechanisms only with small nucleophiles (e.g., azide, cyanide). Bulkier nucleophiles (e.g., amines) may require polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) to overcome activation barriers. Computational modeling (DFT) can predict transition-state geometries to guide reagent selection .

Q. What strategies mitigate competing elimination pathways during functionalization of the bromomethyl group?

- Methodological Answer : Elimination (e.g., dehydrohalogenation) is minimized by:

- Using weak bases (e.g., K₂CO₃ instead of strong bases like NaH).

- Low-temperature conditions (–10°C to 0°C) in THF or DCM.

- Monitoring reaction progress via TLC (Rf shifts) or in situ IR spectroscopy for C-Br bond disappearance .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on cyclopropane ring strain. For example:

- In polar solvents (MeOH, H₂O), the ring may partially open, altering bromomethyl reactivity.

- In nonpolar solvents (toluene, hexane), the ring remains intact, preserving expected SN2 behavior. Validate solvent choice using control experiments and compare kinetic data (e.g., rate constants in DMSO vs. DCM) .

Methodological Challenges and Solutions

Q. What are the limitations of common purification techniques for this compound, and how can they be addressed?

- Answer :

- Silica Gel Chromatography : The Boc group’s acid sensitivity requires neutral or slightly basic eluents (e.g., hexane:ethyl acetate with 1% triethylamine) to prevent cleavage.

- Recrystallization : Limited by the compound’s oily consistency. Alternative approaches include freeze-drying from tert-butyl methyl ether (MTBE) .

Q. How do competing electronic effects (Boc group vs. bromomethyl) influence regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。